Boc-Nle-OH
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334315. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOCIQJXEKFHJO-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401297088 | |
| Record name | N-tert-Butoxycarbonyl-L-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6404-28-0 | |
| Record name | N-tert-Butoxycarbonyl-L-norleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6404-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-tert-Butoxycarbonyl-L-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational Aspects of Boc Nle Oh in Chemical Biology and Synthesis
Significance of Boc-Nle-OH as a Non-Proteinogenic Amino Acid Building Block
This compound is a derivative of L-norleucine, a non-proteinogenic amino acid. ontosight.aiebi.ac.uk Non-proteinogenic amino acids are those not typically incorporated into proteins during ribosomal protein synthesis, meaning they are not among the 20 standard amino acids encoded by the genetic code. ebi.ac.ukontosight.ai Norleucine is an isomer of leucine (B10760876), differing in the arrangement of its atoms, specifically having a linear alkyl side chain compared to the branched chain of leucine. ebi.ac.ukontosight.ai
The incorporation of non-proteinogenic amino acids like norleucine into peptides and peptidomimetics is a key strategy in chemical biology and synthesis to impart altered or enhanced properties. ontosight.ai Norleucine, being nearly isosteric with methionine but lacking the sulfur atom, is often used as a non-oxidizable analog of methionine. bzchemicals.compeptide.com This substitution can be beneficial in peptide synthesis and applications where methionine's susceptibility to oxidation could be problematic, potentially leading to increased peptide stability and easier purification. bzchemicals.compeptide.com Studies have shown that replacing methionine with norleucine in peptide analogs can retain biological activity. bzchemicals.compeptide.com For instance, substituting methionine at position 35 with norleucine in Amyloid-β peptide (AβP) has been shown to negate the neurotoxic effects observed with the native peptide. wikipedia.org
This compound serves as a valuable building block for introducing the norleucine residue into peptide chains, particularly in solid-phase peptide synthesis (SPPS). sigmaaldrich.comsigmaaldrich.com Its protected form allows for controlled coupling reactions during peptide elongation. smolecule.com
Conceptual Framework of N-Alpha-Tert-Butoxycarbonyl Protection in Peptide Chemistry
The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group widely used in organic synthesis, especially in peptide synthesis, to protect the alpha-amino group of amino acids. wikipedia.orgnumberanalytics.comtotal-synthesis.com The primary purpose of N-alpha protection is to prevent unwanted reactions, such as self-condensation of amino acids, during the formation of peptide bonds. nih.gov
The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. ontosight.aiwikipedia.orgnumberanalytics.com This reaction forms a carbamate (B1207046), effectively masking the amine's reactivity. numberanalytics.comtotal-synthesis.com
In peptide synthesis, the Boc strategy involves the stepwise addition of Boc-protected amino acids to a growing peptide chain, usually anchored to a solid support (Solid-Phase Peptide Synthesis, SPPS) or in solution. smolecule.comnih.govpeptide.com After each amino acid coupling step, the Boc group on the newly added N-terminus is selectively removed under acidic conditions to allow for the coupling of the next amino acid. smolecule.comwikipedia.orgnumberanalytics.compeptide.com Common reagents for Boc deprotection include strong acids like trifluoroacetic acid (TFA) or HCl in organic solvents. wikipedia.orgnih.gov The mechanism of Boc deprotection involves the cleavage of the carbamate linkage, releasing carbon dioxide and the free amine. wikipedia.org
The Boc protecting group is stable under basic conditions, which allows for orthogonal protection strategies when combined with base-labile protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) for the protection of side chains or in fragment condensation approaches. bzchemicals.compeptide.comtotal-synthesis.comorganic-chemistry.org However, a potential complication during acidic Boc deprotection is the generation of a tert-butyl cation, which can potentially alkylate sensitive functional groups in the peptide sequence. wikipedia.orgorganic-chemistry.org Scavengers are often added during deprotection to mitigate this side reaction. wikipedia.orgorganic-chemistry.org
This compound, as a Boc-protected amino acid, is specifically utilized in Boc solid-phase peptide synthesis protocols. sigmaaldrich.comsigmaaldrich.com Its successful incorporation into peptides relies on the controlled removal of the Boc group at the appropriate stage of the synthesis cycle, followed by activation and coupling of the carboxylic acid to the free amine of the growing peptide chain.
Here is a table summarizing some key properties of this compound:
| Property | Value | Source |
| Empirical Formula | C₁₁H₂₁NO₄ | ontosight.aisigmaaldrich.com |
| Molecular Weight | 231.29 g/mol | ontosight.aisigmaaldrich.comnih.gov |
| CAS Number | 6404-28-0 | ontosight.aisigmaaldrich.comnih.govchemicalbook.com |
| Appearance | White crystalline solid or powder | ontosight.aisigmaaldrich.comchemicalbook.com |
| Solubility | Soluble in organic solvents (e.g., DCM, DMF, Chloroform, Ethyl Acetate, DMSO, Acetone) | ontosight.aichemicalbook.com |
| Optical Activity [α]²⁰/D | -8 ± 1° (c = 1% in methanol) | sigmaaldrich.comchemicalbook.com |
| Optical Activity [α]²⁵/D | +8.5 - +11.5 ° (c=1 in methanol) (for DCHA salt) | sigmaaldrich.com |
| Melting Point | 301 °C (decomposes) (for Norleucine) | wikipedia.org |
Note: Some properties listed are for Boc-L-Norleucine or its DCHA salt.
Detailed research findings involving this compound often pertain to its application in the synthesis of specific peptide sequences. For example, this compound has been used in the synthesis of analogs of neurokinin A to investigate the effect of conformationally constrained amino acids on receptor binding. researchgate.net It has also been employed in the synthesis of peptide derivatives containing ɛ-aminocaproic acid, studied for their potential as plasmin inhibitors. nih.gov The synthesis of cyclic peptidotriazoles has also utilized Boc-Nle(ɛ-N₃)-OH, a derivative of Boc-Norleucine. tdx.cat These studies highlight the utility of this compound as a versatile building block for creating peptides with modified structures and potentially altered biological activities.
Synthetic Methodologies for Boc Nle Oh and Its Functionalized Derivatives
Strategies for the Preparation of Boc-Nle-OH Isomers
The biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. Therefore, access to enantiomerically pure L- and D-Boc-norleucine is essential.
The preparation of enantiomerically pure Boc-L-norleucine and Boc-D-norleucine can be achieved through two primary strategies: direct asymmetric synthesis or the resolution of a racemic mixture.
One common approach to synthesizing L-amino acids is through the use of chiral auxiliaries or catalysts. For instance, asymmetric alkylation of a glycine equivalent complexed with a chiral nickel(II) ligand has been successfully employed for the synthesis of various non-proteinogenic amino acids. nih.govresearchgate.net This method allows for the stereocontrolled introduction of the n-butyl side chain of norleucine. Following the formation of the amino acid, the N-terminus can be protected with a tert-butyloxycarbonyl (Boc) group. The standard procedure for Boc protection involves reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as sodium hydroxide or triethylamine, in a suitable solvent system like aqueous dioxane or methanol. orgsyn.orgchemicalbook.com
Alternatively, L- or D-norleucine can be obtained through the resolution of a racemic mixture, followed by Boc protection. The synthesis of racemic norleucine can be accomplished by methods such as the Strecker synthesis or from α-bromination of caproic acid followed by amination. sciencemadness.org Once the desired enantiomer of norleucine is isolated, the Boc protecting group is introduced as described above.
The synthesis of D-amino acids, such as Boc-D-norleucine, is important for creating peptides with enhanced stability against enzymatic degradation. medchemexpress.comchemimpex.com Boc-D-norleucine can be prepared by Boc protection of commercially available D-norleucine or by resolving racemic Boc-norleucine.
| Method | Description | Key Reagents | Stereocontrol |
|---|---|---|---|
| Asymmetric Synthesis | Stereoselective alkylation of a chiral glycine enolate equivalent. | Chiral Ni(II) complex, n-butyl bromide | High enantioselectivity |
| Resolution of Racemate | Separation of enantiomers from a racemic mixture of norleucine or a derivative. | Resolving agent (e.g., tartaric acid derivative) or enzyme (e.g., acylase) | High enantiomeric purity |
| Boc Protection | Introduction of the Boc protecting group onto the amino group of L- or D-norleucine. | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, TEA) | Does not affect stereochemistry |
The separation of enantiomers from a racemic mixture of norleucine or its derivatives is a critical step in obtaining optically pure compounds. Several techniques are employed for this purpose, with enzymatic resolution being a particularly effective method.
Enzymatic resolution takes advantage of the high stereoselectivity of enzymes. One common method involves the use of aminoacylases, which can selectively hydrolyze the N-acyl group from the L-enantiomer of a racemic mixture of N-acyl-amino acids, leaving the N-acyl-D-amino acid unreacted. tandfonline.comnih.govgoogle.com For example, mold acylase from Aspergillus species can be used to resolve N-acetyl-DL-norleucine. tandfonline.com The resulting L-norleucine can then be separated from the unreacted N-acetyl-D-norleucine, which can be subsequently hydrolyzed to D-norleucine.
Another enzymatic approach utilizes papain to catalyze the formation of an insoluble anilide from the L-enantiomer of an N-acylated racemic amino acid, allowing for its separation from the soluble D-enantiomer. sciencemadness.orgresearchgate.net Dynamic kinetic resolution (DKR) is a more advanced technique that combines enzymatic resolution with in situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. nih.gov
Besides enzymatic methods, chiral resolution can also be achieved through diastereomeric salt formation using a chiral resolving agent, such as tartaric acid derivatives. rsc.org The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization.
| Technique | Enzyme/Reagent | Principle | Outcome |
|---|---|---|---|
| Enzymatic Resolution (Hydrolysis) | Aminoacylase | Stereoselective hydrolysis of N-acyl-L-norleucine. | L-Norleucine and N-acyl-D-norleucine. |
| Enzymatic Resolution (Synthesis) | Papain | Stereoselective formation of an insoluble N-acyl-L-norleucine anilide. | Separation of L- and D-enantiomers. |
| Dynamic Kinetic Resolution | Amidase and Racemase | Stereoselective hydrolysis of one enantiomer with simultaneous racemization of the other. | High yield of a single enantiomer. |
| Diastereomeric Salt Formation | Chiral Tartaric Acid Derivative | Formation of diastereomeric salts with different solubilities. | Separation of enantiomers by fractional crystallization. |
Derivatization and Functionalization of this compound for Research Applications
The modification of this compound allows for the introduction of various functionalities that can be used to probe biological systems or to create peptides with unique properties.
N-methylation of amino acids is a common modification in peptide chemistry that can enhance metabolic stability and influence conformation. The selective N-methylation of Boc-protected amino acids can be achieved using sodium hydride (NaH) and methyl iodide (MeI) in an aprotic solvent like tetrahydrofuran (THF). nih.govresearchgate.netwikidot.commonash.edu In this reaction, NaH acts as a base to deprotonate both the carboxylic acid and the N-H of the Boc-protected amino group. The resulting carboxylate is thought to form a chelate with the sodium ion, which directs the methylation to the nitrogen atom. nih.govresearchgate.net An excess of both NaH and MeI is typically used to ensure complete reaction. wikidot.commonash.edu
| Reagent | Role | Stoichiometry (Typical) |
|---|---|---|
| This compound | Starting Material | 1 equivalent |
| Sodium Hydride (NaH) | Base | >2 equivalents |
| Methyl Iodide (MeI) | Methylating Agent | >2 equivalents |
| Tetrahydrofuran (THF) | Solvent | Anhydrous |
The introduction of bioorthogonal functionalities, such as the azido group, onto the side chain of norleucine allows for the site-specific modification of peptides and proteins using reactions like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry").
The synthesis of Boc-6-azido-L-norleucine can be accomplished starting from a precursor with a hydroxyl group at the 6-position, such as Boc-L-6-hydroxynorleucine (Boc-L-Nle(6-OH)-OH). iris-biotech.de The hydroxyl group can be converted to a good leaving group, for example, by mesylation or tosylation, followed by nucleophilic substitution with sodium azide. An alternative approach involves a diazo transfer reaction from an amine precursor. cam.ac.uk For instance, a protected 6-amino-norleucine derivative could be converted to the corresponding azide using a diazo transfer reagent like triflyl azide or imidazole-1-sulfonyl azide. cam.ac.uk
Orthogonal protection strategies are essential in peptide chemistry for the selective deprotection of functional groups, enabling the synthesis of complex peptides with side-chain modifications. For Boc-norleucine, this could involve the introduction of a second protecting group on a side-chain functionality that is stable to the acidic conditions used to remove the Boc group, but can be cleaved under different, specific conditions.
For example, if a hydroxyl group is present on the norleucine side chain (as in Boc-L-Nle(6-OH)-OH), it could be protected with a group that is labile to a different set of reagents. Similarly, if a side-chain amino group were present, it could be protected with a group like the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, or an allyloxycarbonyl (Alloc) group, which is removed by palladium catalysis. This would create an orthogonally protected Boc-norleucine derivative where the Boc group can be removed with acid, and the side-chain protecting group can be removed under distinct conditions, allowing for selective functionalization at that position. The synthesis of such derivatives would follow standard protection chemistries. nih.gov
Integration of Boc Nle Oh in Peptide Synthesis Methodologies
Applications in Solid-Phase Peptide Synthesis (SPPS)
Boc-Nle-OH is primarily employed as a building block in solid-phase peptide synthesis (SPPS) . The Boc group protects the alpha-amino group during chain elongation on a solid support.
Boc-Strategy for SPPS Utilizing this compound
The Boc strategy for SPPS involves the repetitive coupling of Boc-protected amino acids to a growing peptide chain anchored to a resin, followed by the deprotection of the alpha-amino group to allow for the addition of the next amino acid chempep.com. This compound is incorporated into the peptide sequence as needed during this process.
Selection and Optimization of Coupling Reagents (e.g., DIC, HOBt, HBTU, TBTU)
Effective peptide bond formation in SPPS relies on the selection and optimization of coupling reagents. These reagents activate the carboxyl group of the incoming Boc-protected amino acid, allowing it to react with the free amino group on the resin-bound peptide chain. Commonly used coupling reagents in Boc-SPPS include carbodiimides like N,N'-Diisopropylcarbodiimide (DIC) and N,N'-Dicyclohexylcarbodiimide (DCC), often used in combination with additives such as 1-Hydroxybenzotriazole (HOBt) bachem.compeptide.com. Uronium or phosphonium (B103445) salts like HBTU and TBTU are also effective coupling reagents bachem.compeptide.com.
When using carbodiimides like DIC, additives such as HOBt are strongly recommended to enhance reactivity and reduce epimerization and N-acylurea formation bachem.com. The combination of DIC and HOBt is considered effective for coupling, including for challenging amino acids bachem.compeptide.com. HBTU and TBTU are also well-suited for standard coupling reactions and are known for causing little racemization bachem.compeptide.com. The choice of coupling reagent and reaction conditions (e.g., solvent, temperature, reaction time, and the presence of additives like HOBt or HOAt) can be optimized to ensure efficient coupling of this compound and minimize side reactions bachem.compeptide.com. For instance, standard DIC/HOBt coupling protocols involve dissolving the Boc-amino acid and HOBt in DMF and adding DIC to the resin suspension peptide.com. Protocols for HBTU or TBTU coupling typically involve dissolving the protected amino acid and adding the uronium/phosphonium salt solution along with a base like DIPEA to the resin peptide.com.
Resin Compatibility and Loading Procedures for this compound
In Boc-SPPS, the peptide chain is synthesized on a solid support, or resin. The choice of resin is crucial for successful synthesis. Resins commonly used in Boc-SPPS for the synthesis of peptide acids (with a C-terminal carboxyl group) include Merrifield resin (chloromethylpolystyrene) and PAM (phenylacetamidomethyl) resin chempep.combachem.com. BHA (benzhydrylamine) resin and MBHA (4-methylbenzhydrylamine) resin are used for the synthesis of peptide amides chempep.com.
Loading the first amino acid, this compound in this context, onto the resin is a critical initial step. For resins like Merrifield or hydroxymethyl resin, the C-terminal Boc-amino acid is typically esterified to the resin chempep.combachem.com. PAM resins are often used in a preloaded form to minimize racemization during the loading step bachem.com. The loading procedure involves activating the carboxyl group of this compound and reacting it with the functional groups on the resin. The loading efficiency can be determined after coupling by methods such as picric acid assay bachem.com. Careful optimization of loading conditions is necessary to achieve adequate substitution levels on the resin and minimize side reactions like racemization bachem.com.
Alpha-Amino Deprotection Mechanisms and Side Reaction Mitigation in Boc-SPPS
In Boc-SPPS, the Boc group is used for temporary alpha-amino protection. Deprotection, the removal of the Boc group, is typically carried out using acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) chempep.comresearchgate.net. The acidic treatment cleaves the tert-butoxycarbonyl group, generating a free amino group ready for the next coupling cycle smolecule.com. This deprotection step is performed at each cycle of amino acid addition biosynth.com.
While effective, the acidic conditions used for Boc deprotection can lead to side reactions. One potential issue is the partial cleavage of the peptide from certain resins, such as the benzyl (B1604629) ester linkage to polystyrene resins like Merrifield resin, which can result in significant peptide loss during the synthesis of longer chains chempep.com. This can be mitigated by using more stable linkers, such as the phenylacetamido linker in PAM resins chempep.com. Another concern in Boc chemistry is the generation of tert-butyl carbocations during deprotection, which can alkylate sensitive amino acid residues like tyrosine and tryptophan peptide.com. The inclusion of scavengers in the deprotection mixture, such as thioanisole (B89551) or triisopropylsilane (B1312306) (TIS), helps to trap these carbocations and suppress unwanted alkylation peptide.comresearchgate.netacs.org. Aspartimide formation is another potential side reaction, particularly in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser, and can be catalyzed by both acids and bases chempep.comiris-biotech.de. While more prevalent in Fmoc chemistry under basic deprotection, it can still occur under acidic conditions in Boc-SPPS iris-biotech.de. Strategies to minimize aspartimide formation include the use of bulky aspartate esters or specific protocols iris-biotech.de.
Cleavage and Deprotection Protocols Post-SPPS Incorporating this compound
Following the completion of peptide chain elongation on the solid support using the Boc strategy, the peptide must be cleaved from the resin and any remaining side-chain protecting groups must be removed. This is typically achieved through a final acidolytic cleavage and deprotection step using a strong acid chempep.comresearchgate.net. Anhydrous hydrogen fluoride (B91410) (HF) is a commonly used strong acid for this purpose in Boc chemistry, effectively cleaving the peptide from the resin and removing most side-chain protecting groups chempep.comresearchgate.net. Other strong acids like trifluoromethanesulfonic acid (TFMSA) can also be used chempep.com.
The cleavage mixture typically contains the strong acid and a combination of scavengers to prevent or minimize side reactions, such as the alkylation of sensitive residues by carbocations generated during the process peptide.comresearchgate.net. For example, cleavage cocktails often include scavengers like anisole, thioanisole, or TIS researchgate.netacs.org. The specific composition of the cleavage cocktail may be optimized depending on the amino acid composition of the peptide, particularly if it contains residues prone to side reactions like cysteine, methionine, or tryptophan peptide.comresearchgate.net. After cleavage, the crude peptide is usually precipitated, washed, and lyophilized before purification acs.orgrsc.org.
Solution-Phase Peptide Synthesis Incorporating this compound
While SPPS is widely used, this compound can also be incorporated into peptides synthesized using solution-phase methods smolecule.com. In solution-phase synthesis, peptide coupling reactions are carried out in a homogeneous solution rather than on a solid support. This approach can be advantageous for the synthesis of short peptides or for the preparation of peptide fragments that can later be coupled together.
In solution-phase synthesis using Boc-protected amino acids like this compound, the Boc group serves as the temporary Nα-protecting group. Coupling reagents similar to those used in SPPS, such as carbodiimides (e.g., EDC) often with additives like HOBt, are employed to form the peptide bond between the activated carboxyl group of a Boc-amino acid or peptide fragment and the free amino group of another amino acid or peptide fragment in solution peptide.com. After coupling, the Boc group is removed using acidic conditions, typically TFA or HCl, to allow for the next coupling step smolecule.com. Side-chain protecting groups, which are generally acid-stable under the conditions used for Boc removal, are typically cleaved in a separate step, often at the end of the synthesis, using stronger acidic conditions or other appropriate methods depending on the nature of the protecting group peptide.com. Solution-phase synthesis allows for intermediate purification steps, which can be beneficial for removing byproducts and improving the purity of the final peptide.
Segment Condensation and Fragment Coupling Strategies
Segment condensation and fragment coupling are key strategies for synthesizing longer peptides and proteins that are challenging to assemble using stepwise methods alone researchgate.net. These approaches involve the synthesis of smaller peptide segments, which are then coupled together to form the desired larger peptide. This compound can be incorporated into these segments during their synthesis.
In Boc chemistry, which is often utilized in segment condensation, the Boc group on the N-terminus of an amino acid or peptide segment is acid-labile and can be removed using reagents like trifluoroacetic acid (TFA) smolecule.comresearchgate.net. This allows for the selective deprotection of the N-terminus of one segment, enabling its coupling with the activated C-terminus of another segment smolecule.com.
Studies on peptide segment condensation have explored various coupling reagents and conditions to achieve efficient amide bond formation with minimal racemization google.comresearchgate.net. For instance, processes involving the reaction of a carboxylic acid and an amine in a two-phase mixture using coupling reagents like EDC (ethyl-3-(3-dimethylamino)propyl carbodiimide (B86325) hydrochloride) have been reported google.com. The use of N-Boc-amino acids, including this compound, is known to suppress racemization during peptide coupling, which is crucial for maintaining the stereochemical integrity of the synthesized peptide google.com.
This compound can be part of protected peptide fragments prepared for fragment coupling. For example, in the synthesis of barnase, a protein comprising 110 amino acids, partially protected peptide segments were successively condensed oup.com. While the specific protection strategy for norleucine in that study involved a thioester building block with Nle-NH2, it illustrates the principle of incorporating norleucine derivatives into segments for coupling reactions oup.com. The choice of protecting groups and coupling conditions is critical for the success of segment condensation, particularly when dealing with sensitive amino acids or complex sequences google.com.
Convergent and Divergent Synthetic Routes for Norleucine-Containing Peptides
Peptide synthesis can follow either convergent or divergent routes. Divergent synthesis involves the stepwise addition of amino acids from one terminus (typically the C-terminus in solid-phase synthesis), while convergent synthesis involves the preparation of multiple peptide fragments that are then coupled together nih.gov. This compound is applicable to both strategies.
In divergent solid-phase peptide synthesis (SPPS), this compound can be coupled to the growing peptide chain on a solid support using standard coupling reagents sigmaaldrich.comresearchgate.net. The Boc group protects the alpha-amino group during the coupling cycle, and it is removed in a subsequent step to allow for the addition of the next amino acid smolecule.com. This stepwise approach is effective for synthesizing short to medium-length peptides containing norleucine.
Convergent synthesis, on the other hand, utilizes pre-synthesized and protected peptide fragments. This compound can be incorporated into these fragments during their individual synthesis, either through solid-phase or solution-phase methods wiley-vch.de. Once the fragments containing this compound are prepared and appropriately protected, they are coupled together using methods like native chemical ligation or other fragment coupling techniques nih.govnih.gov. This strategy is particularly advantageous for the synthesis of long or complex peptides, as it allows for the purification and characterization of smaller intermediates, potentially reducing the accumulation of impurities nih.gov.
The choice between convergent and divergent synthesis depends on the length and sequence of the target peptide, as well as the available resources and expertise. This compound's compatibility with both Boc and Fmoc (although Boc is more directly relevant to this compound's protection) protection schemes and various coupling methods makes it a versatile building block in both convergent and divergent approaches peptide.comnih.gov.
Chemoenzymatic Synthesis of Peptides with this compound Precursors
Chemoenzymatic peptide synthesis combines chemical and enzymatic methods to construct peptide chains. This approach can offer advantages such as high specificity, reduced racemization, and milder reaction conditions compared to purely chemical methods researchgate.netnsf.gov. While direct enzymatic coupling of this compound might be limited due to the presence of the Boc group, this compound can serve as a precursor for substrates used in enzymatic reactions or be incorporated into peptide fragments synthesized chemically for subsequent enzymatic ligation.
Enzymes, such as proteases, can be used to catalyze peptide bond formation under specific conditions researchgate.net. These enzymes often exhibit high substrate specificity, which can be beneficial for selective coupling reactions. In chemoenzymatic strategies, protected amino acids or peptide fragments are often used as substrates. Boc-protected amino acids have been explored in chemoenzymatic synthesis, particularly in the context of preparing activated intermediates like enol esters researchgate.net.
While specific examples of this compound directly participating as a substrate in the enzymatic step of chemoenzymatic synthesis are not extensively detailed in the provided context, the use of Boc-protected amino acids and chemically synthesized peptide fragments containing modified or unnatural amino acids (like norleucine) is a common theme in this field nsf.govethz.ch. This compound could be used in the chemical synthesis of a peptide segment, which is then utilized in an enzymatic ligation step to form a larger peptide or protein ethz.ch. The Boc group would typically be removed chemically before or after the enzymatic step, depending on the specific strategy employed.
Research in chemoenzymatic synthesis continues to explore new enzymatic catalysts and strategies for incorporating a wide range of amino acids, including non-proteinogenic ones like norleucine, into peptides and proteins researchgate.netnsf.gov. This compound, as a readily available protected form of norleucine, can play a role in the chemical segments synthesized for these hybrid approaches.
Advanced Research Paradigms Utilizing Boc Nle Oh in Peptide and Peptidomimetic Chemistry
Design and Synthesis of Peptidomimetics Containing Norleucine Residues
Peptidomimetics are compounds designed to mimic the structural and functional properties of peptides but often with improved characteristics such as enhanced stability and bioavailability upc.edumdpi.com. The incorporation of non-proteinogenic amino acids like norleucine is a key strategy in peptidomimetic design. Boc-Nle-OH serves as a convenient source for introducing the norleucine residue into these structures during synthesis chemimpex.comsmolecule.comchemimpex.com.
Conformational Restriction and Structural Mimicry through Norleucine Incorporation
Conformational restriction is a common approach in peptidomimetic design to reduce flexibility and pre-organize the molecule into a bioactive conformation, potentially leading to increased potency and selectivity upc.eduacs.org. While norleucine itself has a relatively flexible side chain, its incorporation into specific peptide sequences or scaffolds can indirectly contribute to conformational control.
Furthermore, norleucine is recognized as a nearly isosteric replacement for methionine, meaning it has a similar size and shape but lacks the sulfur atom wikipedia.orgacs.org. This allows researchers to probe the role of methionine in peptide structure and function without the potential for methionine oxidation, which can be a significant issue in peptide stability wikipedia.orgbiosynth.comresearchgate.net. Studies have shown that substituting methionine with norleucine can be well-tolerated in terms of activity and can even improve stability acs.orgbiosynth.comnih.gov. For example, in studies of peptides that inhibit the association of phosphatidylinositol 3-kinase with platelet-derived growth factor-β receptor, norleucine was found to be the only readily tolerated substitution for methionine, maintaining high-affinity association acs.org.
Exploration of Norleucine in Constrained Peptide Scaffolds (e.g., Cyclic Peptides)
Constrained peptide scaffolds, such as cyclic peptides, offer reduced conformational flexibility compared to linear peptides, often resulting in improved biological activity and stability against proteolytic degradation acs.orgresearchgate.netnih.gov. Norleucine can be incorporated into these constrained systems as a building block.
In the synthesis of cyclic peptides, this compound or modified norleucine derivatives can be utilized. For instance, ε-azido norleucine has been incorporated into linear peptide precursors for subsequent intramolecular cyclization via azide-alkyne 1,3-dipolar cycloaddition, a "click chemistry" approach, to generate cyclic peptides containing a triazole ring as a constraint acs.org. These studies demonstrate the utility of functionalized norleucine derivatives in constructing complex cyclic peptide architectures. Norleucine has also been included in randomized positions within cyclic peptide libraries screened for activity against targets like the human prolactin receptor nih.gov.
Application in Peptide and Protein Modification Studies
Beyond the de novo design of peptidomimetics, this compound and norleucine are valuable tools in the modification of existing peptides and proteins, enabling studies of structure-activity relationships, bioconjugation, and stability.
Site-Specific Labeling and Bioconjugation Strategies with Norleucine Derivatives
Site-specific labeling and bioconjugation are crucial techniques for studying protein function, developing diagnostic tools, and creating targeted therapeutics like antibody-drug conjugates researchgate.net. Norleucine derivatives can play a role in these strategies.
While this compound itself is primarily a protected amino acid for synthesis, modified norleucine residues within a peptide or protein can serve as attachment points for labels or other molecules. For example, sulfonium (B1226848) derivatives of norleucine (NleS⁺me₂) have been developed as mimics of dimethyllysine, enabling the crosslinking of peptides that bind to site-specific methyllysine readers researchgate.net. This highlights how norleucine can be chemically modified to introduce reactive handles for bioconjugation. The use of norleucine as a replacement for methionine can also be advantageous in labeling strategies, as it avoids potential side reactions associated with methionine oxidation biosynth.com.
Role in Enzyme Inhibitor Design and Development
Peptides and peptidomimetics are significant classes of enzyme inhibitors. Norleucine-containing sequences have been explored in the design of inhibitors for various enzymes.
The isosteric substitution of methionine with norleucine is particularly relevant in the design of enzyme inhibitors where methionine is a key residue for binding or activity. This substitution can maintain the desired hydrophobic interactions while potentially improving metabolic stability by preventing oxidation acs.orgbiosynth.com.
Norleucine derivatives have also been investigated as inhibitors of specific enzyme classes. For instance, phosphonic and phosphinic acid derivatives of norleucine have been synthesized and tested as inhibitors of leucine (B10760876) aminopeptidase (B13392206) tandfonline.com. Additionally, the non-proteinogenic norleucine derivative, 6-diazo-5-oxo-L-norleucine (DON), is a known glutamine antagonist that inhibits various glutamine-utilizing enzymes, although its toxicity has limited its clinical use as a single agent wikipedia.orgmedchemexpress.comnih.gov. Research into the mechanism of action of DON, including its interaction with enzymes like gamma-glutamyl transpeptidase 1 (GGT1), provides insights for designing more specific inhibitors nih.gov. Furthermore, a norleucine-containing peptide derived from the histone H4 sequence has been identified as an inhibitor for the histone methyltransferase WHSC1, demonstrating the utility of norleucine in developing peptide-based enzyme inhibitors nih.gov.
Influence of Norleucine on Peptide Secondary Structure and Stability
The amino acid sequence of a peptide dictates its propensity to adopt specific secondary structures (e.g., alpha-helices, beta-sheets), which are crucial for its biological function and stability mdpi.comnih.gov. The incorporation of norleucine can influence these structural properties.
Norleucine is a hydrophobic amino acid, and its presence in a peptide sequence can impact its interactions with lipid environments and its tendency to form ordered structures. Some studies suggest that norleucine can be a helical-stabilizing amino acid mdpi.com. For example, molecular dynamics simulations of an antimicrobial peptide showed that the incorporation of norleucine residues led to the formation of a stable helical portion researchgate.net.
Structure Activity Relationship Sar Investigations Employing Boc Nle Oh
Norleucine Scanning and its Variants in SAR Studies
Norleucine scanning, a variant of alanine (B10760859) scanning, involves the systematic replacement of amino acid residues within a peptide sequence with norleucine. This technique helps to identify residues critical for activity and to understand the role of side-chain properties in ligand-target interactions. Given norleucine's linear aliphatic side chain, it is particularly useful for probing hydrophobic pockets and evaluating steric constraints jst.go.jpmdpi.com.
Systematic Substitution for Functional Group Contributions to Activity
Systematic substitution with norleucine allows researchers to assess the impact of replacing diverse amino acid side chains with a relatively inert, linear hydrophobic group. This helps to isolate the contribution of the original residue's specific functional groups (e.g., charged, aromatic, branched aliphatic) versus the general contribution of hydrophobicity and size. Studies have employed norleucine substitution in SAR investigations of various peptides and peptidomimetics to understand how changes at specific positions affect binding affinity and biological efficacy jst.go.jpmdpi.combiorxiv.orgresearchgate.net. For instance, in studies aimed at identifying inhibitors of lysine-specific demethylase 1 (LSD1), substituting leucine (B10760876) with norleucine at a specific position in a peptide sequence resulted in potent LSD1-inhibitory activity, suggesting the importance of a hydrophobic interaction at this site jst.go.jp.
Elucidation of Hydrophobic and Steric Effects of Norleucine Residues
The linear aliphatic side chain of norleucine provides a distinct probe for evaluating hydrophobic and steric interactions within a binding site. Compared to branched aliphatic amino acids like leucine or isoleucine, norleucine's linear nature can reveal the tolerance of a binding pocket to linear versus branched alkyl chains. Research has utilized norleucine substitutions to elucidate the role of hydrophobic interactions in the binding of peptides to receptors and enzymes jst.go.jpmdpi.com. For example, studies on a Campylobacter jejuni chemoreceptor (Tlp3) used norleucine and other non-natural amino acids to probe the hydrophobic ligand-binding pocket, demonstrating that the receptor could recognize a spectrum of isoleucine-like natural and non-natural hydrophobic amino acids mdpi.com. The substitution of methionine with norleucine in antimicrobial peptides has also been used to study the effect on peptide-membrane interactions, highlighting differences in how these residues affect non-specific binding to the lipid bilayer nih.gov.
Conformational Analysis and Correlation with Biological Activity
Stereochemical Impact of Norleucine Configuration on Receptor Binding
Norleucine, like other alpha-amino acids, is chiral and exists as L- and D-stereoisomers. The stereochemistry of amino acid residues in a peptide can profoundly impact its three-dimensional structure and its ability to bind to chiral biological receptors nih.govmdpi.com. While Boc-L-Nle-OH is the more common isomer used in peptide synthesis, Boc-D-Nle-OH is also available and can be incorporated to explore the stereochemical requirements of a binding site chemimpex.comchemimpex.com. Studies on melanocortin receptors, for instance, have shown that the stereochemistry of amino acids in peptide sequences significantly influences agonist activity and receptor selectivity nih.gov. By synthesizing peptides containing either L- or D-norleucine at specific positions, researchers can gain insights into the preferred chirality for optimal receptor interaction.
Computational Approaches to Predicting Norleucine's Role in Ligand-Target Interactions
Computational methods, such as molecular docking and dynamics simulations, are increasingly used in conjunction with experimental SAR studies to predict and understand the role of amino acid residues, including norleucine, in ligand-target interactions mdpi.compageplace.de. These approaches can model the binding pose of a peptide containing norleucine within a receptor binding site, estimate binding affinities, and analyze the contribution of hydrophobic and steric interactions. Computational studies can help rationalize experimental SAR data and guide the design of new analogs with improved activity or selectivity mdpi.com. For example, docking studies were used to screen a virtual library of isoleucine analogues, including beta-methyl-L-norleucine, to identify potential ligands for the Tlp3 chemoreceptor, and the predicted binding modes were later confirmed by crystal structures mdpi.com.
Applications of Boc Nle Oh in Drug Discovery and Development Research
Contribution to the Design of Therapeutic Peptides and Small Molecules
Boc-Nle-OH has been instrumental in the development of potent and selective agonists and antagonists for a range of G protein-coupled receptors (GPCRs), most notably the melanocortin and opioid receptors.
Melanocortin Receptors: The melanocortin receptor system is implicated in various physiological processes, including pigmentation, inflammation, and energy homeostasis. The development of ligands that selectively target specific melanocortin receptor subtypes (MC1R, MC3R, MC4R, etc.) is a key objective in treating conditions like obesity, cachexia, and sexual dysfunction.
The substitution of methionine residues with norleucine in melanocortin peptide analogs has been a particularly successful strategy. For instance, the potent and widely used melanocortin receptor agonist, [Nle4, D-Phe7]-α-MSH (NDP-MSH), incorporates norleucine at position 4. This modification contributes to the enhanced potency and stability of the peptide compared to its native counterpart, α-melanocyte-stimulating hormone (α-MSH). The synthesis of such analogs often involves the use of this compound in a stepwise solid-phase synthesis approach. arizona.edu
Furthermore, research has focused on creating smaller, more drug-like peptidomimetics that retain the desired activity at melanocortin receptors. Studies have identified tetrapeptides and tripeptides with agonist activity at the human melanocortin 1 receptor (hMC1R) and human melanocortin 4 receptor (hMC4R). arizona.edu The exploration of these smaller scaffolds often involves the systematic incorporation of various amino acids, including norleucine, to optimize their binding and functional properties.
| Compound/Analog | Receptor Target(s) | Activity | Significance of Norleucine |
| [Nle4, D-Phe7]-α-MSH | MC1R, MC3R, MC4R, MC5R | Agonist | Enhances potency and stability |
| Ac-His-DPhe-Arg-Trp-NH2 | hMC1R, hMC4R | Agonist | Part of scaffold for further optimization |
| Ac-DPhe-Arg-Trp-NH2 | hMC4R | Agonist | Minimal structural agonist identified |
Opioid Receptors: The opioid receptor system, comprising mu (µ), delta (δ), and kappa (κ) receptors, is a primary target for pain management. However, conventional opioid agonists are associated with significant side effects, including respiratory depression and addiction. Consequently, there is a substantial effort to develop novel opioid receptor ligands with improved safety profiles, such as biased agonists or peripherally restricted antagonists.
The incorporation of unnatural amino acids, including norleucine, into opioid peptides is a strategy explored to modulate their receptor binding affinity, selectivity, and functional activity. While the direct use of this compound in the synthesis of marketed opioid drugs is less documented than for melanocortin ligands, its application in research settings is evident. Solid-phase synthesis methodologies are employed to create libraries of opioid peptide analogs where specific residues are substituted with norleucine to probe structure-activity relationships. nih.gov These studies are crucial for understanding the subtle molecular interactions that govern ligand-receptor recognition and for designing next-generation analgesics. mdpi.com
A significant challenge in the development of peptide-based therapeutics is their susceptibility to rapid degradation by proteases in the body. The incorporation of non-natural amino acids like norleucine is a well-established strategy to enhance peptide stability and prolong their circulating half-life.
Methionine residues in peptides are particularly prone to oxidation, which can lead to a loss of biological activity. nih.gov Norleucine, being a close structural analog of methionine but lacking the oxidizable sulfur atom, serves as an effective substitute to prevent this oxidative degradation. frontiersin.org By replacing methionine with norleucine, researchers can create more robust and stable peptide therapeutics. nih.gov This substitution can be readily achieved during peptide synthesis using this compound.
| Modification Strategy | Effect on Peptide Properties | Rationale |
| Methionine to Norleucine Substitution | Increased resistance to oxidation | Norleucine lacks the oxidizable sulfur atom present in methionine. nih.govfrontiersin.org |
| Incorporation of Norleucine | Potential increase in enzymatic stability | The alkyl side chain of norleucine can sterically hinder the approach of proteases. frontiersin.org |
Role in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry, coupled with high-throughput screening, has revolutionized the process of drug discovery by enabling the rapid synthesis and evaluation of vast numbers of compounds. This compound is a valuable tool in this paradigm, particularly in the generation of peptide and peptidomimetic libraries.
The synthesis of peptide libraries using solid-phase techniques is a cornerstone of modern drug discovery. americanpeptidesociety.org this compound, along with other protected amino acids, can be systematically incorporated into peptide sequences to generate libraries with immense diversity. The "split-mix" synthesis approach, for example, allows for the creation of "one-bead-one-compound" libraries, where each resin bead carries a unique peptide sequence. nih.gov
These libraries can be designed to include not only the 20 proteinogenic amino acids but also a wide array of unnatural amino acids like norleucine. The inclusion of norleucine expands the chemical space of the library, increasing the probability of identifying novel ligands with high affinity and selectivity for a given biological target. lifechemicals.com These peptidomimetic libraries are instrumental in discovering lead compounds that can be further optimized into clinical candidates. lifechemicals.com
Once a combinatorial library containing norleucine has been synthesized, it can be subjected to high-throughput screening (HTS) to identify "hit" compounds that interact with the target of interest. chemdiv.com HTS assays are designed to be rapid, automated, and capable of testing thousands or even millions of compounds in a short period. chemdiv.com
For peptide libraries synthesized on beads, screening can be performed directly on the solid support. For instance, the target protein, often labeled with a fluorescent tag, is incubated with the library. Beads that bind to the protein can then be identified and isolated based on their fluorescence. The sequence of the peptide on the "hit" bead can then be determined using techniques like Edman degradation or mass spectrometry.
The data generated from HTS of norleucine-containing libraries provides valuable structure-activity relationship (SAR) information. By analyzing which norleucine-containing sequences exhibit the desired activity, researchers can gain insights into the optimal chemical features required for binding to the target receptor. This information guides the rational design of more potent and selective second-generation lead compounds.
| Library Type | Synthesis Method | Screening Approach | Purpose |
| Peptide Library | Solid-Phase Peptide Synthesis (SPPS) | On-bead binding assays, solution-phase assays | Discovery of novel peptide-based ligands |
| Peptidomimetic Library | Combinatorial Chemistry | High-Throughput Screening (HTS) | Identification of non-natural scaffolds with desired biological activity |
Analytical and Characterization Methodologies for Norleucine Containing Compounds in Research
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental for separating and evaluating the purity of Boc-Nle-OH and peptides containing norleucine.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique for the separation and purity assessment of synthetic peptides and analysis of proteins, including those that may contain norleucine. This method separates compounds based on their hydrophobicity.
RP-HPLC has been effectively used to isolate norleucine-containing tryptic peptides, which were observed to elute later than their corresponding methionine-containing peptides due to the slightly more hydrophobic nature of norleucine compared to methionine nih.gov, nih.gov. The technique is also applied in the analysis of intact recombinant proteins where norleucine incorporation has occurred, allowing for the examination of different substituted species nih.gov, google.com, google.com. In the context of synthetic peptides, RP-HPLC is routinely used for purification and analysis, employing mobile phases typically consisting of gradients of water and acetonitrile, often with trifluoroacetic acid (TFA) as an ion-pairing agent rsc.org, rsc.org, biorxiv.org. Common stationary phases include C8 and C18 columns google.com, biorxiv.org. Detection is frequently performed using UV absorbance, typically at wavelengths like 215 nm or 214 nm, which are suitable for detecting peptide bonds google.com, biorxiv.org. Mass spectrometry detection can also be coupled with RP-HPLC for more specific identification and characterization rsc.org, rsc.org, biorxiv.org.
For instance, the stability of recombinant bovine somatotropin (rbSt) with methionine replaced by norleucine was demonstrated by RP-HPLC analysis after exposure to hydrogen peroxide. Native rbSt shifted to earlier elution positions upon oxidation, while the norleucine-substituted version showed increased stability google.com.
Chiral Chromatography for Enantiomeric Purity Analysis
Chiral chromatography is essential for determining the enantiomeric purity of chiral compounds like this compound and norleucine residues within peptides. Norleucine, like most alpha-amino acids, is chiral wikipedia.org.
Various chiral stationary phases and methods are employed for the enantioseparation of amino acids, including norleucine. Ligand exchange chromatography using chiral selectors such as L-proline or N,N-dimethyl-L-phenylalanine complexed with Cu(II) has been shown to resolve enantiomeric mixtures of norleucine scielo.br. The mobile phase composition, such as the addition of methanol, can influence retention times while preserving enantioseparation scielo.br. Zwitterionic chiral stationary phases, such as CHIRALPAK ZWIX (+) and CHIRALPAK ZWIX (-), are also versatile for the chiral separation of free amino acids, including norleucine chiraltech.com. Micellar electrokinetic chromatography (MEKC) utilizing amino acid-based molecular micelles has also been investigated for the chiral separation of derivatized norleucine enantiomers, such as Dansyl-norleucine nsf.gov, nih.gov. Studies using MEKC have shown differences in binding interactions between the L- and D-enantiomers of Dansyl-norleucine and the chiral selector nsf.gov, nih.gov.
Boc-protected amino acids, including this compound, are used as chiral ligands in some enantioselective reactions, and the enantiomeric excess of the reaction products is typically determined by chiral HPLC nih.gov. While this assesses the outcome of a chiral transformation, the chiral purity of the Boc-amino acid building block itself is also critical and analyzed using chiral chromatographic methods.
Table 1 shows representative data on the chiral separation of DL-norleucine using ligand exchange RP-HPLC with different chiral selectors. scielo.br
| Chiral Selector | Mobile Phase (Water) Retention Factor (k') (L/D) | Mobile Phase (15% Methanol) Retention Factor (k') (L/D) | Mobile Phase (20% Methanol) Retention Factor (k') (L/D) |
| L-Proline + Cu(II) | 1.39 / 1.89 | - | - |
| L-Hydroxyproline + Cu(II) | 1.34 / 1.76 | - | - |
| N,N-dimethyl-L-phenylalanine + Cu(II) | - | 2.90 / 4.05 | 1.95 / 2.85 |
Data derived from Ref. scielo.br. Retention factors (k') are shown for the L- and D-enantiomers of norleucine.
Spectroscopic and Spectrometric Techniques for Structural Elucidation
Spectroscopic and spectrometric methods provide detailed information about the structure, conformation, and interactions of norleucine-containing compounds.
Mass Spectrometry (MS) for Peptide Sequence and Modification Confirmation
Mass spectrometry is a powerful tool for verifying the molecular weight of this compound and confirming the sequence and modifications, such as norleucine incorporation, in peptides. MS provides information about the mass-to-charge ratio (m/z) of molecules and their fragments.
MS, including techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS), has been used to identify and characterize norleucine-containing peptides isolated from enzymatic digests of proteins nih.gov, nih.gov, google.com. A mass shift of 18 units can indicate the replacement of methionine with norleucine caltech.edu. LC-MS, which couples liquid chromatography with mass spectrometry, is widely used for the analysis and characterization of synthetic peptides, allowing for the confirmation of the target product's mass and the identification of impurities rsc.org, rsc.org, biorxiv.org. MALDI-TOF MS has also been applied to analyze tryptic peptides and detect mass shifts corresponding to methionine-to-norleucine substitutions caltech.edu. MS is also used for molecular weight verification of protected amino acids like this compound , .
Table 2 illustrates mass-to-charge ratio (m/z) values for tryptic peptides from recombinant IL-2, showing the effect of norleucine substitution. google.com
| Peptide | Expected m/z (Methionine) | Observed m/z (Norleucine) | Amino Acid Substitution |
| Peptide I | - | 113 | X (Leucine, Isoleucine, Alloisoleucine, or Norleucine) google.com |
| Peptide II | - | 113 | X (Leucine, Isoleucine, Alloisoleucine, or Norleucine) google.com |
| Peptide III | - | 113 | X (Leucine, Isoleucine, Alloisoleucine, or Norleucine) google.com |
| Peptide IIIM | - | (Methionine form) | Methionine google.com |
Note: The exact expected m/z for the methionine peptides are not explicitly given for Peptides I, II, and III in the source, but the table shows that the substituted peptides have an m/z corresponding to the alternative amino acid 'X'.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies
NMR spectroscopy provides detailed insights into the structure, conformation, dynamics, and interactions of molecules in solution or solid state. Both 1H and 13C NMR are valuable for structural elucidation of this compound and norleucine-containing peptides rsc.org.
NMR spectroscopy, including solid-state NMR (e.g., 19F and 31P NMR), has been used to study the membrane-bound states and orientational dynamics of peptides where methionine has been substituted by norleucine nih.gov. These studies can reveal how the presence of norleucine affects peptide-membrane interactions nih.gov. 1H NMR is also employed to investigate the aggregation behavior of therapeutic peptides containing norleucine, by observing variations in signal integrals and intensities with concentration and time diva-portal.org. Conformational studies of peptides incorporating norleucine, such as alternating D,L-oligopeptides, have utilized 1H NMR data, including chemical shifts and Nuclear Overhauser Effects (NOE), to determine solution structures like beta-helices pdbj.org, nih.gov. Downfield-shifted amide signals in 1H NMR spectra can indicate residues involved in hydrogen bonding, providing evidence for stable secondary structures like beta-hairpins in peptides containing norleucine nih.gov.
For example, 1H NMR spectra of peptides containing norleucine have shown good signal dispersion, and chemical shifts and coupling constants have been used to assign amide protons and understand their involvement in hydrogen bonding and conformational stability nih.gov.
Table 3 presents selected 1H NMR data for a compound synthesized during the preparation of a norleucine-containing molecule, illustrating the type of information obtained from NMR analysis. rsc.org
| Atom Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| OH | 9.91 | s | - |
| NH | 5.15 | d | 8.6 |
| αCH | 4.42–4.16 | m | - |
| SCH | 2.88–2.67 | m | - |
| βCH2 | 2.16–1.94 | m | - |
| CH2 | 1.91–1.49 | m | - |
| CH3 | 1.43 | s | - |
| CH3 | 1.30 | s | - |
| CH3 | 1.02 | t | 7.3 |
Data derived from Ref. rsc.org for (2S)-2-((tert-Butoxycarbonyl)amino)-4-(tert-butyldisulfanyl)hexanoic acid. Note: This compound is related to the synthesis of a thionorleucine derivative, illustrating typical NMR data for Boc-protected compounds with similar aliphatic chains.
Amino Acid Composition Analysis of Norleucine-Containing Peptides
The process typically involves hydrolyzing the peptide or protein sample into its constituent amino acids creative-proteomics.com, usp.org, usp.org. Acid hydrolysis using reagents like 6 M HCl or 4 M methanesulfonic acid (MSA) is common, although careful control of conditions is necessary to prevent degradation of certain amino acids usp.org, thermofisher.com. Following hydrolysis, the free amino acids are often derivatized to facilitate their detection and separation by chromatography creative-proteomics.com, usp.org, usp.org, taylorandfrancis.com, nih.gov. Common derivatization reagents include phenylisothiocyanate (PITC), o-phthalaldehyde (B127526) (OPA), or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) usp.org, usp.org, taylorandfrancis.com, nih.gov. The derivatized amino acids are then separated using techniques such as ion-exchange chromatography or reversed-phase HPLC and detected using UV, fluorescence, or amperometry creative-proteomics.com, usp.org, usp.org, taylorandfrancis.com, thermofisher.com, nih.gov.
Amino acid analysis is considered a gold standard for accurately quantifying peptides and proteins creative-proteomics.com. It is used to confirm the amino acid ratios in a peptide and can detect the presence of low levels of non-standard amino acids like norleucine creative-proteomics.com. Norleucine is frequently used as an internal standard in amino acid analysis due to its absence in most natural proteins and its suitable chromatographic properties usp.org, usp.org, scbt.com, taylorandfrancis.com, thermofisher.com, scientificlabs.ie. The incorporation of norleucine into recombinant proteins expressed in organisms like E. coli can occur, and amino acid composition analysis is used to detect and quantify the extent of this substitution nih.gov, nih.gov, google.com, nih.gov. The level of norleucine incorporation can vary depending on fermentation conditions nih.gov, google.com, nih.gov.
Table 4 shows typical concentrations of norleucine detected during different phases of a recombinant E. coli fermentation process. nih.gov
| Fermentation Phase | Norleucine Concentration (µM) |
| Early phase (batch) | 0.66 |
| Glucose-limited growth | Up to 4.47 |
| After induction (6h) | 0.44 |
Data derived from Ref. nih.gov.
Future Directions and Emerging Research Avenues for Boc Nle Oh in Academic Science
Advancements in Automated Synthesis and High-Throughput Methodologies
The integration of Boc-Nle-OH into automated and high-throughput synthesis platforms represents a significant area of future development. The tert-butyloxycarbonyl (Boc) protecting group is well-established in solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. researchgate.netnih.gov While the Fmoc/tBu protection scheme is often favored for its mild cleavage conditions, Boc/Bzl protection can offer superior results for synthesizing long or challenging sequences, particularly those prone to aggregation. peptide.com
Automated peptide synthesizers, which have become essential in protein research, are increasingly incorporating advanced techniques like microwave-assisted SPPS. researchgate.net This technology accelerates coupling and deprotection steps, leading to higher yields and lower rates of racemization. researchgate.net The future will likely see the development of optimized, pre-programmed protocols specifically for the efficient incorporation of this compound in these automated systems. Such advancements will facilitate the rapid generation of peptide libraries containing norleucine for high-throughput screening applications, such as drug discovery and target validation.
High-throughput screening (HTS) relies on the rapid synthesis and testing of thousands of compounds to identify "hits" that modulate a specific biological target. The development of automated synthesis workflows for this compound will enable its inclusion in large chemical libraries, expanding the chemical space available for screening.
Table 1: Comparison of SPPS Protection Strategies
| Feature | Boc/Bzl Protection | Fmoc/tBu Protection |
|---|---|---|
| Nα-Protecting Group | Acid-labile Boc group | Base-labile Fmoc group |
| Cleavage Reagent | Strong acids (e.g., HF, TFMSA) | Mild base (e.g., Piperidine) |
| Side-Chain Protection | Benzyl (B1604629) (Bzl) based groups | tert-Butyl (tBu) based groups |
| Advantages | Superior for long/difficult sequences, less aggregation | Mild cleavage, suitable for acid-sensitive peptides and side-chain modifications |
| Disadvantages | Requires hazardous strong acids and specialized equipment | Aggregation can be an issue with longer peptides |
This table summarizes key differences between the two major solid-phase peptide synthesis (SPPS) strategies, both of which can incorporate this compound. peptide.combachem.com
Integration of this compound in Chemical Biology Probes and Tools
The unique properties of norleucine make it an attractive component for the design of sophisticated chemical biology probes. nih.govyoutube.com Chemical probes are small molecules used to study biological systems, such as protein function and localization. nih.gov Because norleucine is a close structural mimic of methionine but lacks the readily oxidizable sulfur atom, it can be used to probe the role of methionine in biological processes without the complication of oxidation. researchgate.net
Future research will likely focus on incorporating this compound into various types of probes:
Activity-Based Protein Profiling (ABPP) Probes: These probes are designed to covalently label active enzymes in complex biological samples. Incorporating norleucine could be used to design probes that target methionine-utilizing enzymes or to create more stable probes by replacing a reactive methionine residue.
Fluorescent Probes: Attaching a fluorescent tag to a norleucine-containing peptide can help visualize cellular processes and protein localization. The hydrophobicity of the norleucine side chain can influence the probe's interaction with cellular membranes and binding pockets.
Photoaffinity Probes: These probes contain a photoreactive group that, upon light activation, forms a covalent bond with interacting proteins. Norleucine can be strategically placed within a peptide sequence to map binding interactions without introducing a potentially reactive sulfur group.
The synthesis of these complex tools will be facilitated by the use of this compound as a versatile building block, allowing for its precise placement within a probe's architecture. sigmaaldrich.com
Expansion into Novel Biomaterial and Nanotechnology Applications
The incorporation of non-canonical amino acids like norleucine into peptides is a promising strategy for developing novel biomaterials and nanomaterials with tailored properties. The linear, unbranched, and hydrophobic nature of the norleucine side chain can significantly influence the self-assembly, mechanical strength, and biocompatibility of peptide-based materials.
Emerging research avenues include:
Peptide Hydrogels: Norleucine-containing peptides could be designed to self-assemble into hydrogels for applications in tissue engineering and drug delivery. The hydrophobic interactions between norleucine residues could enhance the mechanical stability and control the release kinetics of encapsulated therapeutics.
Nanofibers and Nanotubes: The controlled self-assembly of peptides containing this compound could lead to the formation of highly ordered nanostructures. These materials could find use in areas such as biosensing, nanoelectronics, and catalysis.
3D Printing and Bioinks: In the field of regenerative medicine, 3D printing with cell-laden bioinks is a revolutionary technique. mdpi.com Peptide-based materials containing norleucine could be developed as components of bioinks, offering tunable mechanical properties and degradation rates for creating patient-specific tissue scaffolds. mdpi.com The selection of biomaterials is critical, as materials for orthopedic applications require high stiffness, while those for soft tissues need to be more flexible. mdpi.com
The systematic replacement of natural amino acids like leucine (B10760876) or methionine with norleucine allows for fine-tuning the physicochemical properties of these materials.
Computational Design and Predictive Modeling of Norleucine-Containing Biomolecules
Computational tools are becoming indispensable for the rational design of proteins and peptides with novel functions. simonsfoundation.orgfredhutch.org Structure-based design and machine learning algorithms can predict how the incorporation of an unnatural amino acid like norleucine will affect a biomolecule's structure, stability, and binding affinity. nih.govmdpi.com
Future research will leverage these computational approaches in several ways:
Predictive Modeling of Protein Stability: Algorithms can model the energetic consequences of substituting a natural amino acid with norleucine. This allows for the in silico screening of potential mutations to enhance protein stability or modulate protein-protein interactions.
De Novo Protein Design: Computational methods, such as those using the Rosetta software suite, enable the design of entirely new proteins with predefined geometries and functions. fredhutch.orgnih.govnih.gov Incorporating this compound into these designs can expand the repertoire of available structures and chemistries, leading to novel enzymes, binding scaffolds, and nanomaterials. simonsfoundation.orgnih.gov
Machine Learning for Bioactivity Prediction: By training machine learning models on experimental data from norleucine-containing peptide libraries, it may become possible to accurately predict the biological activity of new sequences. nih.govnih.gov This approach could dramatically accelerate the discovery of new therapeutic peptides and other bioactive molecules. nih.gov
The integration of computational design with experimental validation will create a powerful iterative cycle for engineering sophisticated norleucine-containing biomolecules with tailored properties for academic and therapeutic applications. mdpi.com
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| N-alpha-t-Butyloxycarbonyl-L-norleucine | This compound |
| tert-Butyloxycarbonyl | Boc |
| Fluorenylmethyloxycarbonyl | Fmoc |
| Trifluoroacetic acid | TFA |
| Hydrogen fluoride (B91410) | HF |
| Tetramethylenesulfonyl | TFMSA |
| Norleucine | Nle |
| Leucine | Leu |
| Methionine | Met |
Q & A
Q. What are the standard protocols for synthesizing and characterizing Boc-Nle-OH, and how can purity be rigorously assessed?
Answer: The synthesis of this compound typically involves the tert-butoxycarbonyl (Boc) protection of norleucine (Nle) under anhydrous conditions, followed by purification via recrystallization or column chromatography. Key steps include:
- Reaction Monitoring : Thin-layer chromatography (TLC) with UV visualization to track reaction progress .
- Purification : High-performance liquid chromatography (HPLC) with a C18 column, using acetonitrile/water gradients for optimal resolution .
- Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, supplemented by mass spectrometry (MS) for molecular weight verification .
Q. Purity Assessment :
| Method | Parameters | Acceptable Threshold |
|---|---|---|
| HPLC | Retention time, peak symmetry | ≥95% area under curve |
| NMR | Signal absence of impurities (e.g., DCHA residues) | No extraneous peaks |
| TLC | Single spot under UV | Rf consistency |
For reproducibility, experimental sections must detail solvent ratios, temperature, and catalyst concentrations .
Q. How can researchers validate the stability of this compound under varying storage conditions?
Answer: Stability studies should employ accelerated degradation protocols:
Q. Common Pitfalls :
- Inadequate humidity control may skew degradation rates in solid-state studies .
- Buffer selection must avoid nucleophilic agents that could react with the Boc group .
Advanced Research Questions
Q. How can contradictions in reported solubility profiles of this compound across studies be systematically resolved?
Answer: Discrepancies often arise from solvent polarity, temperature, and measurement techniques. A methodological approach includes:
Meta-Analysis : Compile solubility data from peer-reviewed studies, noting solvent systems (e.g., DMSO vs. aqueous buffers) and measurement methods (e.g., gravimetric vs. spectroscopic) .
Controlled Replication : Reproduce solubility assays under standardized conditions (e.g., USP guidelines) .
Statistical Modeling : Apply multivariate regression to identify confounding variables (e.g., ionic strength, counterion effects) .
Q. Example Data Comparison :
| Study | Solvent | Solubility (mg/mL) | Method |
|---|---|---|---|
| A | DMSO | 120 ± 5 | HPLC |
| B | Water | 15 ± 2 | UV-Vis |
Resolution : Differences attributed to solvent polarity and detection sensitivity. Recommend using HPLC with DMSO for high-precision assays .
Q. What strategies optimize the coupling efficiency of this compound in solid-phase peptide synthesis (SPPS) with sterically hindered residues?
Answer: Coupling efficiency depends on activation reagents, solvents, and steric factors. Advanced methodologies include:
- Activation Reagent Screening : Compare HATU, HBTU, and DIC/Oxyma in dichloromethane (DCM) vs. DMF .
- Kinetic Analysis : Monitor coupling via real-time FT-IR to detect carbodiimide intermediate formation .
- DOE (Design of Experiments) : Use factorial designs to evaluate interactions between temperature, resin swelling, and reagent excess .
Q. Case Study :
| Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| HATU | DMF | 92 | 98 |
| DIC/Oxyma | DCM | 85 | 95 |
Recommendation : HATU in DMF maximizes yield for bulky residues, but DIC/Oxyma reduces racemization risks .
Q. How can researchers address discrepancies in NMR spectral data for this compound across different deuterated solvents?
Answer: Solvent-induced chemical shift variations require careful interpretation:
- Solvent Screening : Acquire ¹H NMR spectra in CDCl3, D2O, and DMSO-d6 to identify solvent-specific peak splitting .
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by conformational flexibility .
- Quantum Mechanical Calculations : Compare experimental shifts with DFT-predicted values (e.g., Gaussian software) to validate assignments .
Q. Example Shift Variability :
| Proton | CDCl3 (ppm) | DMSO-d6 (ppm) |
|---|---|---|
| Boc-CH3 | 1.42 | 1.38 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
